methyl 2-[(7-dodecyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate
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Overview
Description
Methyl 2-[(7-dodecyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate is a complex organic compound with a molecular formula of C20H32N4O4S This compound features a purine base structure, which is a common motif in many biologically significant molecules, such as nucleotides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(7-dodecyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions starting from simpler molecules like formamide and glycine.
Introduction of the Dodecyl Chain: The dodecyl chain is introduced via alkylation reactions, where a dodecyl halide reacts with the purine core under basic conditions.
Attachment of the Sulfanyl Group: The sulfanyl group is attached through a thiolation reaction, where a thiol reacts with a suitable leaving group on the purine ring.
Esterification: The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the purine ring can be reduced to hydroxyl groups under suitable conditions.
Substitution: The dodecyl chain or the sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives of the purine ring.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
The purine base structure suggests potential applications in biological research, particularly in the study of nucleic acids and their analogs. It could be used to design novel nucleotides or nucleotide analogs for research in genetics and molecular biology.
Medicine
Given its structural similarity to biologically active purines, this compound might be explored for its pharmacological properties. It could serve as a lead compound in the development of new drugs targeting purine-related pathways.
Industry
In the industrial sector, this compound could be used in the development of specialty chemicals, such as surfactants or lubricants, due to the presence of the long dodecyl chain.
Mechanism of Action
The mechanism of action of methyl 2-[(7-dodecyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate would depend on its specific application. In a biological context, it might interact with enzymes or receptors involved in purine metabolism. The sulfanyl group could form covalent bonds with target proteins, potentially inhibiting their function. The dodecyl chain might facilitate membrane interactions, enhancing the compound’s cellular uptake.
Comparison with Similar Compounds
Similar Compounds
- (7-Decyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetic acid
- (7-Hexyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetic acid
- (7-Benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetic acid
Uniqueness
The uniqueness of methyl 2-[(7-dodecyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate lies in its long dodecyl chain, which imparts distinct physicochemical properties. This long alkyl chain can enhance the compound’s hydrophobicity, potentially improving its interaction with lipid membranes and its solubility in organic solvents. Additionally, the combination of a purine base with a sulfanyl group provides unique opportunities for chemical modifications and biological interactions.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 2-[(7-dodecyl-3-methyl-2,6-dioxo-4,5-dihydropurin-8-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N4O4S/c1-4-5-6-7-8-9-10-11-12-13-14-25-17-18(24(2)20(28)23-19(17)27)22-21(25)30-15-16(26)29-3/h17-18H,4-15H2,1-3H3,(H,23,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWKQEGXHJNOBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1C2C(N=C1SCC(=O)OC)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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